2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-16-9-8-14(12-13(16)2)20-25-17-7-5-11-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLOBSQSEXJJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Substitution in Nicotinic Acid Derivatives
2-Chloronicotinic acid serves as the starting material for introducing the ethoxy group. Treatment with ethanol in the presence of sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic aromatic substitution, replacing the chlorine atom with an ethoxy group. This reaction typically proceeds at 80–100°C for 12–24 hours, yielding 2-ethoxy nicotinic acid with >85% purity after recrystallization.
Activation of 2-Ethoxy Nicotinic Acid
The carboxylic acid group is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux conditions. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction, completing within 2–4 hours. The resulting 2-ethoxy nicotinoyl chloride is isolated via solvent evaporation and used directly in subsequent amidation steps.
Preparation of 2-Methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline
The thiazolo[5,4-b]pyridine-containing aniline derivative is synthesized through sequential substitutions, reductions, and cyclizations.
Formation of the Thiazolo[5,4-b]pyridine Core
Starting with 2,4-dichloro-3-nitropyridine, selective substitution at the 4-position is achieved using morpholine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The intermediate 4-morpholino-2-chloro-3-nitropyridine undergoes thiocyanation with potassium thiocyanate (KSCN) in acetic acid at 80°C, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine.
Reduction and Cyclization
The nitro group is reduced using iron powder in acetic acid at 60°C, concurrently inducing intramolecular cyclization to form the thiazolo[5,4-b]pyridine skeleton. This one-pot reaction yields 4-morpholino-2-aminothiazolo[5,4-b]pyridine, which is subsequently demorpholinylated via acid hydrolysis to generate the free amine.
Introduction of the 2-Methylphenyl Group
The amine intermediate is coupled to a 2-methylphenylboronic acid via Suzuki-Miyaura cross-coupling. Using bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) as a catalyst, sodium carbonate (Na₂CO₃) as a base, and a dioxane/water solvent system, the reaction proceeds at 100°C for 48 hours to afford 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline.
Amide Coupling to Form the Target Compound
The final step involves coupling the activated nicotinoyl chloride with the aniline derivative.
Reaction Conditions and Optimization
2-Ethoxy nicotinoyl chloride is reacted with 2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)aniline in DCM containing triethylamine (Et₃N) at room temperature for 24 hours. Alternatively, peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in tetrahydrofuran (THF) with N-ethyldiisopropylamine (DIPEA) enhance yields to >90%.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from cyclohexane/ethyl acetate. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with HPLC purity exceeding 99% under CH₃CN/H₂O + 0.1% formic acid conditions.
Alternative Synthetic Routes and Comparative Analysis
Direct Alkylation of Nicotinamide Intermediates
An alternative approach involves alkylating 2-hydroxy nicotinamide with iodoethane in the presence of potassium carbonate (K₂CO₃) in DMF. However, this method yields <60% due to competing O- and N-alkylation.
Sequential Cyclization-Amidation Strategy
Constructing the thiazolo[5,4-b]pyridine ring after amidation has been explored but results in lower regioselectivity during cyclization, necessitating additional purification steps.
Critical Challenges and Mitigation Strategies
Regioselectivity in Substitution Reactions
The electron-deficient pyridine ring in 2,4-dichloro-3-nitropyridine necessitates careful control of reaction conditions to ensure selective substitution at the 4-position. Excess morpholine and low temperatures (0–5°C) favor the desired product.
Stability of Thiazolo[5,4-b]pyridine Intermediates
The free amine in 4-(thiazolo[5,4-b]pyridin-2-yl)aniline is prone to oxidation, requiring storage under inert atmosphere and immediate use in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide with structurally related compounds:
*Note: Direct enzymatic data for the target compound is unavailable in the provided evidence; inferences are based on structural analogues.
Key Comparative Insights
PI3K Inhibition vs. Sulfonamide Analogues
- The target compound lacks the sulfonamide group critical for PI3Kα inhibition in compound 19a (IC50 = 3.6 nM) . However, its nicotinamide moiety may compensate via hydrogen bonding with kinase catalytic domains, similar to EEDQ-mediated coupling in nicotinamide derivatives .
- Selectivity : Unlike 19a , which shows reduced activity against PI3Kβ, the ethoxy group in the target compound may enhance isoform specificity by occupying a distinct hydrophobic region .
c-KIT Inhibition vs. Trifluoromethylphenyl Analogues
- Compound 6h (IC50 = 9.87 µM) highlights the importance of hydrophobic substituents like 3-(trifluoromethyl)phenyl for c-KIT binding . The target compound’s 2-methylphenyl group may offer weaker hydrophobic interactions but improved metabolic stability due to reduced electron-withdrawing effects.
Nicotinamide-Thiazole Hybrids Compound 28 shares a nicotinamide core but replaces thiazolo[5,4-b]pyridine with a simpler thiazole ring, resulting in lower purity (70% HPLC) and likely reduced kinase affinity .
Physicochemical Properties
- The 2-ethoxy group in the target compound increases lipophilicity (clogP ~3.5 predicted) compared to methoxy or chloro derivatives, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may confer various pharmacological properties. The thiazolo[5,4-b]pyridine moiety, in particular, is known for its diverse biological effects, making this compound a candidate for therapeutic applications.
Chemical Structure
The structure of this compound includes:
- An ethoxy group which enhances solubility.
- A thiazolo[5,4-b]pyridine core that is pivotal for its biological activity.
- A nicotinamide moiety which may contribute to its interaction with biological targets.
The compound primarily acts through the inhibition of Phosphoinositide 3-Kinase (PI3K) , a critical enzyme involved in various cellular processes including growth and survival. By inhibiting PI3K, the compound can suppress the AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis in certain cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor effects. In vitro studies have shown that this compound can induce cell death in cancer cells by modulating key signaling pathways associated with tumor growth.
Table 1: Summary of Antitumor Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | PI3K inhibition |
| MCF7 (Breast Cancer) | 12 | AKT/mTOR pathway suppression |
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on A549 lung cancer cells and found that treatment with 15 µM resulted in a significant decrease in cell viability and an increase in apoptosis markers.
- Inflammatory Response in Animal Models : In a carrageenan-induced paw edema model, administration of the compound led to a marked reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What protocols are recommended for assessing in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 hours for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.
- Toxicity : Conduct 14-day repeated-dose studies in mice (OECD 407), monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
